molecular formula C8H10N2O2S B1178730 ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate CAS No. 138055-87-5

ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate

Cat. No.: B1178730
CAS No.: 138055-87-5
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Description

Ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate is a thiophene derivative known for its diverse applications in scientific research and industry. Thiophene derivatives are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds exhibit a wide range of biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate typically involves the Gewald reaction, a well-known method for preparing aminothiophene derivatives. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also exert its anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity and gene expression is of particular interest .

Comparison with Similar Compounds

Ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Uniqueness

What sets this compound apart is its versatile reactivity and broad spectrum of biological activities. Its unique structure allows for various chemical modifications, making it a valuable scaffold in drug design and materials science .

List of Similar Compounds

Properties

IUPAC Name

ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-12-8(11)6-3-4-13-7(6)10-5-9/h3-5H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIBKPMMLJDTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)N=CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1)/N=C/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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